molecular formula C20H15N3O5 B2680440 (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1203284-49-4

(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2680440
CAS No.: 1203284-49-4
M. Wt: 377.356
InChI Key: JDAFRIICKRAKKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure combining a benzo[1,3]dioxole (methylenedioxy) moiety, an isoxazole ring, and a 2-methylimidazo[1,2-a]pyridine ester (Figure 1). The benzo[1,3]dioxole group is a common pharmacophore in bioactive molecules, often associated with enhanced metabolic stability and binding affinity due to its electron-rich aromatic system . The isoxazole ring, a five-membered heterocycle containing oxygen and nitrogen, contributes to hydrogen bonding and π-π stacking interactions. The ester group at the 3-position may influence solubility and serve as a prodrug motif, enabling intracellular hydrolysis to a carboxylic acid.

Properties

IUPAC Name

[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O5/c1-12-19(23-7-3-2-4-18(23)21-12)20(24)25-10-14-9-16(28-22-14)13-5-6-15-17(8-13)27-11-26-15/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAFRIICKRAKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)OCC3=NOC(=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article reviews the available literature on its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be depicted as follows:

C15H14N2O4\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_4

This structure features a benzo[d][1,3]dioxole moiety linked to an isoxazole and an imidazo-pyridine scaffold, which are known for their diverse biological activities.

Anticancer Properties

Numerous studies have investigated the anticancer potential of compounds containing the benzo[d][1,3]dioxole and isoxazole motifs. These studies suggest that derivatives of this compound may exhibit significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action
    • The compound has been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, it may affect the EGFR (Epidermal Growth Factor Receptor) signaling pathway, which is crucial in many cancers. Inhibition of this pathway can lead to reduced cell growth and increased apoptosis in cancer cells .
  • Case Studies
    • A study demonstrated that derivatives with similar structures exhibited IC50 values ranging from 1.54 µM to 4.52 µM against human cancer cell lines such as HepG2 and HCT116 . This indicates potent anticancer activity compared to standard chemotherapeutics like doxorubicin.
    • Another investigation highlighted that compounds with the benzo[d][1,3]dioxole group showed selective cytotoxicity towards malignant cells while sparing normal cells, emphasizing their therapeutic potential .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the benzo[d][1,3]dioxole and isoxazole rings significantly influence biological activity. For example:

  • The presence of a C-5 benzodioxole group has been identified as essential for enhancing antiproliferative activity against ITK and BTK cell lines .
  • Compounds with additional functional groups such as gem-dialkyl or cyclopropyl moieties exhibited improved potency .

Data Tables

Compound NameIC50 (µM)Cell LineActivity Level
Compound 112.38HepG2High
Compound 121.54HCT116High
Doxorubicin7.46HepG2Standard
Doxorubicin8.29HCT116Standard

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Functional Groups Potential Biological Relevance References
Target Compound Benzo[1,3]dioxole + isoxazole + 2-methylimidazo[1,2-a]pyridine ester Ester, methylenedioxy, isoxazole Undocumented (inferred kinase/modulator)
2-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde Benzo[1,3]dioxole + imidazo[1,2-a]pyrimidine aldehyde Aldehyde, methylenedioxy Undocumented (possible antiviral/antitumor)
CzBBIT (3-(9H-Carbazol-9-yl)-5H-Benzo[d]imidazo[2,1-b][1,3]thiazine) Benzoimidazo[2,1-b][1,3]thiazine + carbazole Thiazine, carbazole Photovoltaic materials, OLEDs
Piroxicam analogs (e.g., 13d, 13l, 13m) Modified piroxicam scaffold with sulfonamide and aryl groups Sulfonamide, aryl Anti-HIV (EC50: 20–25 µM, SI > 26)

Benzo[1,3]dioxole-Containing Analogues

The compound in , 2-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-a]pyrimidine-3-carbaldehyde, shares the benzo[1,3]dioxole group but differs in the heterocyclic core (imidazo[1,2-a]pyrimidine vs. imidazo[1,2-a]pyridine) and functional group (aldehyde vs. ester). The aldehyde group is more reactive than the ester, suggesting divergent metabolic pathways .

Isoxazole vs. Other Heterocycles

Isoxazole rings, as in the target compound, are less common in the cited analogs. For instance, CzBBIT uses a thiazine ring fused to a benzoimidazole, which confers distinct conformational flexibility and electronic properties. Isoxazoles are known for their stability under physiological conditions, making them favorable in drug design compared to more labile heterocycles.

Imidazo[1,2-a]pyridine vs. Imidazo[1,2-a]pyrimidine

The imidazo[1,2-a]pyridine core in the target compound has one fewer nitrogen than the imidazo[1,2-a]pyrimidine in ’s analog. This difference may influence binding to targets requiring specific nitrogen interactions, such as ATP-binding pockets in kinases. The pyridine system’s smaller size could also enhance membrane permeability relative to pyrimidine derivatives.

Functional Group Impact

The ester group in the target compound contrasts with the aldehyde in ’s analog. Esters are typically hydrolyzed in vivo to carboxylic acids, which could enhance target engagement (e.g., ionic interactions with basic residues). Aldehydes, however, may form Schiff bases with lysine residues, leading to irreversible inhibition—a property exploited in covalent drug design .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this compound, and what critical reaction conditions must be controlled?

  • Methodological Answer : The synthesis involves multi-step heterocyclic coupling. For example, the benzo[d][1,3]dioxol moiety can be introduced via nucleophilic substitution or cyclization reactions, as seen in analogous pyrazole derivatives . Critical conditions include:

  • Use of triethylamine as a base in chloroform for acylation reactions to minimize side products .
  • Reflux in dioxane or methanol with catalysts (e.g., calcium hydroxide) for 15–18 hours to ensure complete ring closure .
  • Purification via NaHCO₃ washes and vacuum evaporation to isolate intermediates .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • Methodological Answer : Combine NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and IR spectroscopy:

  • ¹H NMR: Identify protons on the isoxazole (δ 6.2–6.8 ppm) and imidazo[1,2-a]pyridine (δ 7.5–8.3 ppm) rings .
  • HRMS: Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • IR: Detect ester carbonyl stretches (~1720 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Methodological Answer : Prioritize enzyme inhibition (e.g., CYP450 isoforms) and cell viability assays:

  • CYP Inhibition : Use liver microsomes with probe substrates (e.g., midazolam for CYP3A4) and LC-MS/MS to quantify metabolite suppression .
  • Anticonvulsant Activity : Employ maximal electroshock (MES) or pentylenetetrazole (PTZ) models in rodents, monitoring seizure latency and mortality .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up?

  • Methodological Answer :

  • Solvent Optimization : Replace chloroform with ethyl acetate for safer acylation; adjust polarity to enhance crystallinity .
  • Catalyst Screening : Test zeolites or TBAB (tetrabutylammonium bromide) to accelerate heterocyclic coupling, as seen in triazole syntheses (20% yield improvement) .
  • pH Control : Maintain pH 8–9 during hydrazide formation to prevent byproduct generation .

Q. What computational strategies predict target interactions and metabolic stability?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with crystal structures of GABA receptors or CYP isoforms to map binding affinities .
  • ADMET Prediction : Apply SwissADME to assess LogP (target ≤3.5), GI absorption, and CYP inhibition profiles .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Re-evaluate IC₅₀ values using standardized protocols (e.g., 72-hour incubation in MTT assays) .
  • Isomer Purity Check : Verify enantiomeric purity via chiral HPLC; impurities <1% can skew results .

Q. What experimental designs evaluate environmental fate and ecotoxicology?

  • Methodological Answer :

  • Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure BOD₅ in aqueous systems .
  • Trophic Transfer Analysis : Expose Daphnia magna (48-hour LC₅₀) and zebrafish embryos (FET assay) to assess bioaccumulation .

Methodological Considerations Table

ParameterBasic Research FocusAdvanced Research FocusKey References
SynthesisStep-by-step protocolsCatalyst/solvent optimization
CharacterizationNMR/HRMS confirmationChiral purity analysis
Biological ScreeningEnzyme inhibition assaysMechanistic docking studies
Environmental ImpactN/ABiodegradation/ecotoxicology models

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.